Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a bicyclic amine compound with the molecular formula C₇H₁₄N₂. It features a unique structure characterized by a cyclopentane ring fused to a pyrrole ring, making it an interesting subject for both synthetic and medicinal chemistry. The compound is notable for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents due to its structural properties and biological activity .
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has demonstrated various biological activities, which make it a candidate for drug development. Some of the notable activities include:
The synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves several methods:
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has several applications primarily in the pharmaceutical industry:
Studies on hexahydrocyclopenta[c]pyrrol-2(1H)-amine interactions reveal its potential as a ligand for various biological targets. Interaction studies have focused on:
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopentylamine | Simple cyclopentane structure | Lacks additional nitrogen functionality |
| Tetrahydropyridine | Saturated pyridine ring | Exhibits different electronic properties |
| 1-Aminocyclopentane | Contains an amine group on a cyclopentane ring | Less complex than hexahydrocyclopenta[c]pyrrol |
These compounds differ primarily in their nitrogen content and cyclic structures, impacting their reactivity and biological activity .
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, characterized by its molecular formula C7H14N2 and molecular weight of 126.2 g/mol, possesses significant synthetic utility across multiple chemical disciplines. Research into this compound has accelerated in recent years due to its applications in medicinal chemistry, particularly as a key intermediate in the synthesis of antidiabetic medications such as Gliclazide. The compound's bicyclic framework presents unique synthetic challenges that have motivated the development of innovative synthetic strategies aimed at optimizing efficiency, stereoselectivity, and scalability.
Table 1: Physical and Chemical Properties of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| CAS Number | 54528-00-6 |
| Alternative Name | N-Amino-3-azabicyclo[3.3.0]octane |
| Physical State | Colorless to slightly yellow liquid |
| Boiling Point | Approximately 188.0°C |
| Density | 1.037 g/cm³ |
| pKa | Approximately 8.19 |
The construction of bicyclic frameworks resembling Hexahydrocyclopenta[c]pyrrol-2(1H)-amine frequently relies on sophisticated cyclopropanation methodologies. Particularly noteworthy is the application of electron-rich cyclopentadienylruthenium complexes, specifically CpRuCl(PPh3)2, which function as efficient catalysts for the regio- and stereoselective cyclopropanation of bicyclic alkenes with tertiary propargylic carboxylates. This approach yields 1,2,3-trisubstituted cyclopropanes with remarkable stereochemical precision, producing a single stereoisomer with high efficiency.
A distinguishing feature of this methodology is its exceptional functional group tolerance, accommodating a diverse array of chemical functionalities including ethers, esters, alcohols, phenols, ketones, carboxylic anhydrides, nitriles, halides, sulfones, imides, carbamates, and azines. This remarkable versatility enables the incorporation of various functional groups into target bicyclic structures, significantly expanding the structural diversity of accessible derivatives and enhancing their potential for further elaboration.
The CpRuCl(PPh3)2-catalyzed approach has demonstrated particular effectiveness in the cyclopropanation of cyclobutenes, facilitating the formation of highly strained bicyclo[2.1.0(1,3)]pentane frameworks. This capability illustrates the methodology's potential for constructing complex ring systems with precise stereochemical control, a feature especially valuable in the synthesis of pharmaceutically relevant compounds where stereochemistry often dictates biological activity.
Alternative approaches employing transition-metal-free conditions have also emerged in recent literature. Notable among these is a sustainable methodology utilizing radical oxidation for the cyclopropanation of aza-1,6-enynes, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. This environmentally conscious approach achieves structural transformations comparable to metal-catalyzed methods without relying on potentially toxic or costly transition metals, representing an important advancement in green chemistry principles applied to heterocyclic synthesis.
Table 2: Transition-Metal Catalyzed Cyclopropanation Approaches for Bicyclic Framework Construction
| Catalyst System | Substrate Scope | Product Features | Stereoselectivity | Notable Advantages |
|---|---|---|---|---|
| CpRuCl(PPh3)2 | Bicyclic alkenes, tertiary propargylic carboxylates | 1,2,3-trisubstituted cyclopropanes | High (single stereoisomer) | Broad functional group tolerance |
| Transition-metal-free (radical oxidation) | Aza-1,6-enynes | Azabicyclo[4.1.0]heptane-2,4,5-triones | Variable | Environmentally sustainable, reduced toxicity |
| KBH4/AlCl3 | N-aminocyclopentane-1,2-dicarboximide | Hexahydrocyclopenta[c]pyrrol-2-amine | Not specified | High yield (78.5%), operationally simple |
Continuous flow chemistry has revolutionized the synthesis of complex molecular architectures, offering significant advantages in efficiency, scalability, and safety. A patented continuous process for the synthesis of N-amino-3-azabicyclo[3.3.0]octane (Hexahydrocyclopenta[c]pyrrol-2(1H)-amine) represents a significant advancement in the field, particularly for industrial-scale production.
This innovative protocol consists of a series of carefully orchestrated reactions beginning with the formation of monochloramine through the reaction of ammonium hydroxide and ammonium chloride with sodium hypochlorite under precisely controlled low-temperature conditions (-15°C to -7°C) in an alkaline environment. The generated monochloramine subsequently reacts with 3-azabicyclo[3.3.0]octane in a two-phase medium at moderate temperatures ranging from 30°C to 90°C.
The process incorporates efficient separation techniques, including ammonia removal through degassing and recovery of unreacted starting materials via distillation for recirculation. The target compound is isolated through the addition of sodium hydroxide, yielding a concentrated solution of N-amino-3-azabicyclo[3.3.0]octane with approximately 92% purity with respect to the hydrazine component. Optional purification by distillation under reduced pressure can be employed to enhance product quality when required for specialized applications.
A significant advantage of this continuous flow methodology is the absence of toxic intermediate formation during the synthesis, coupled with economic efficiency in large-scale production settings. These characteristics make it particularly attractive for industrial applications where safety considerations, process efficiency, and cost-effectiveness are paramount concerns.
Another noteworthy synthetic approach involves the preparation of Gliclazide (1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea) through a streamlined three-step process starting from cyclopentane-1,2-dicarboxylic anhydride. This methodology begins with the formation of N-aminocyclopentane-1,2-dicarboximide via condensation with hydrazine hydrate, followed by reduction using a KBH4/AlCl3 system to yield hexahydrocyclopenta[c]pyrrol-2-amine hydrochloride. The final step involves reaction with p-toluenesulfonylurea to furnish Gliclazide.
This improved synthetic route achieves an overall yield of 60%, surpassing previous approaches that typically delivered yields around 55%. The methodology employs operationally simple procedures utilizing readily available and relatively inexpensive starting materials, making it particularly suitable for industrial-scale implementation.
Table 3: Continuous Flow Synthesis Protocol for N-Amino-3-azabicyclo[3.3.0]octane
| Process Stage | Reagents | Conditions | Technical Considerations |
|---|---|---|---|
| Monochloramine formation | Ammonium hydroxide, ammonium chloride, sodium hypochlorite | -15°C to -7°C, alkaline medium | Temperature control critical for selectivity |
| Reaction with azabicyclo compound | 3-azabicyclo[3.3.0]octane, monochloramine | 30°C to 90°C, two-phase medium, blade-type coaxial stirrer | Phase transfer optimization important |
| Purification sequence | Sodium hydroxide | Degassing, distillation, phase separation | Enables recycling of unreacted starting materials |
| Final product | N-amino-3-azabicyclo[3.3.0]octane | 92% concentration in organic phase | Can be used directly or further purified by distillation |
Asymmetric 1,3-dipolar cycloaddition reactions have emerged as powerful tools for the stereocontrolled construction of nitrogen-containing heterocycles, particularly pyrrolidines. This methodology offers a sophisticated approach to synthesizing complex bicyclic frameworks with precise control over stereochemistry, making it especially valuable for the preparation of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine derivatives with defined stereochemical configurations.
Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents one of the most effective strategies for the enantioselective synthesis of pyrrolidines. The general procedure involves the in situ generation of azomethine ylides from α-iminoesters using a transition metal salt and a base. A key feature of this methodology is the formation of a five-membered chelate ring through N,O-coordination of the α-iminoester to the metal center.
This coordination significantly enhances the acidity of the proton at the α-position of the ester group while simultaneously fixing the W-conformation of the 1,3-dipole. This conformational constraint is crucial as it determines the characteristic 2,5-cis configuration observed in the final pyrrolidine products. When chiral ligands are employed in conjunction with the metal catalyst, the rigid chelate structure facilitates effective asymmetric induction, enabling the preparation of enantioenriched pyrrolidines with high levels of stereochemical control.
For instance, the use of azomethine ylides as dipole partners enables the effective synthesis of chiral polysubstituted pyrrolidines. This approach provides access to stereochemically defined five-membered nitrogen heterocycles that can serve as valuable building blocks for more complex structures, including those resembling Hexahydrocyclopenta[c]pyrrol-2(1H)-amine.
The application of asymmetric 1,3-dipolar cycloaddition methodology to the synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine derivatives opens avenues for generating structurally diverse libraries with defined stereochemistry. By carefully selecting dipolarophiles and controlling reaction conditions, researchers can access a range of functionalized bicyclic systems with potential applications in medicinal chemistry, particularly in the development of compounds with specific three-dimensional pharmacophore requirements.
Table 4: Key Elements of Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Component | Function | Structural Impact | Stereochemical Outcome |
|---|---|---|---|
| α-Iminoester | Dipole precursor | Provides N,O-coordination sites | Determines basic framework |
| Transition metal | Catalyst | Forms five-membered chelate ring | Enhances reactivity and selectivity |
| Chiral ligand | Stereochemical director | Creates asymmetric environment | Controls facial selectivity |
| Dipolarophile | Reaction partner | Determines substitution pattern | Influences regioselectivity |
| Base | Deprotonation agent | Generates active ylide | Affects reaction rate |
Recent advances in radical chemistry have illuminated novel pathways for constructing bicyclic amines such as hexahydrocyclopenta[c]pyrrol-2(1H)-amine. A groundbreaking study demonstrated the utility of ground-state radical-mediated intramolecular C–H amination for synthesizing 1-methyl-1,2,3,4-tetrahydroquinolines, a process analogous to the cyclization mechanisms potentially involved in forming hexahydrocyclopenta[c]pyrrol-2(1H)-amine [5]. This method employs N-2,4-dinitrophenoxyamine precursors, which undergo single-electron transfer (SET) under acidic conditions to generate aminium radicals. These radicals facilitate cyclization through a proposed chain mechanism, bypassing the need for photochemical activation [5].
Key steps in this pathway include:
Experimental data from analogous systems reveal that reaction yields depend critically on catalyst choice and acid strength. For instance, Ru(bpy)₃Cl₂ improves cyclization efficiency by stabilizing intermediate radicals, achieving yields up to 95% [5].
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Ru(bpy)₃Cl₂ | 42–95% |
| Acid | HClO₄ | 70–95% |
| Temperature | 25–50°C | N/A |
These findings suggest that radical-mediated pathways could be adapted for hexahydrocyclopenta[c]pyrrol-2(1H)-amine synthesis, particularly in steps involving cyclopentane-pyrrolidine ring closure [3] [5].
While direct evidence of keteniminium ion intermediates in hexahydrocyclopenta[c]pyrrol-2(1H)-amine functionalization remains scarce, mechanistic parallels can be drawn from related amine systems. Keteniminium ions (R₂C=C=NH⁺) are highly electrophilic species typically generated via protonation or alkylation of nitriles or amides. In the context of hexahydrocyclopenta[c]pyrrol-2(1H)-amine, such intermediates could arise during:
For example, treatment with acetyl chloride in the presence of AlCl₃ may generate a keteniminium intermediate, facilitating electrophilic aromatic substitution or ring expansion. However, the steric hindrance imposed by the compound’s bicyclic structure likely limits such reactivity, favoring alternative pathways like radical cyclization [3] [5].
Although rhodium-catalyzed hydroamination of hexahydrocyclopenta[c]pyrrol-2(1H)-amine has not been explicitly reported, insights can be extrapolated from analogous catalytic cycles. Rhodium complexes, such as [Rh(cod)₂]⁺, are known to facilitate hydroamination via a concerted metallacycle transition state. Key features include:
Computational studies of similar systems predict that the transition state involves partial bonding between rhodium, the amine, and the unsaturated moiety, with activation energies ranging from 15–25 kcal/mol [3]. For hexahydrocyclopenta[c]pyrrol-2(1H)-amine, this mechanism could enable functionalization of pendant alkyl chains or further annulation reactions.
| Step | Energy Barrier (kcal/mol) | Key Interactions |
|---|---|---|
| Coordination | 5–10 | Rh–N, Rh–π |
| Insertion | 20–25 | Rh–C, N–C |
| Elimination | 10–15 | C–H σ-bond formation |
These theoretical frameworks provide a foundation for experimental exploration of rhodium-mediated transformations in hexahydrocyclopenta[c]pyrrol-2(1H)-amine chemistry [3] [5].
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine exhibits distinctive intramolecular charge transfer characteristics that have been comprehensively investigated through advanced density functional theory methodologies. The bicyclic structure, featuring a fused cyclopentane-pyrrolidine framework, creates unique electronic environments that facilitate charge redistribution mechanisms critical for reaction optimization [1] [2] [3].
Computational analyses utilizing multiple DFT functionals have revealed significant insights into the electronic structure of this compound. The Becke three-parameter hybrid functional (B3LYP) combined with various basis sets provides detailed characterization of frontier molecular orbitals and charge transfer properties [4] [5]. Investigation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies demonstrates the compound's reactivity profile and electron transfer capabilities [6] [7].
| Property | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | M06-2X/def2-TZVP |
|---|---|---|---|
| HOMO Energy (eV) | -6.24 | -6.18 | -6.41 |
| LUMO Energy (eV) | -0.89 | -0.84 | -0.72 |
| Energy Gap (eV) | 5.35 | 5.34 | 5.69 |
| Ionization Potential (eV) | 6.24 | 6.18 | 6.41 |
| Electron Affinity (eV) | 0.89 | 0.84 | 0.72 |
| Chemical Hardness (eV) | 2.68 | 2.67 | 2.85 |
| Electronegativity (eV) | 3.57 | 3.51 | 3.57 |
| Fukui Index (f+) | 0.152 | 0.148 | 0.144 |
| Fukui Index (f-) | 0.188 | 0.192 | 0.195 |
The electrostatic potential mapping reveals distinct regions of electron density distribution, with the nitrogen atoms in the bicyclic framework exhibiting significant negative charge accumulation [4]. This charge localization creates reactive sites that are particularly susceptible to electrophilic attack, while simultaneously providing nucleophilic character for complementary reactions [6] [8].
Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate excited-state properties and charge transfer transitions [9] [8]. These studies demonstrate that the compound undergoes characteristic n→π and π→π transitions, with absorption maxima occurring in the ultraviolet region [10] [8]. The calculated oscillator strengths and transition dipole moments provide quantitative measures of the charge transfer efficiency during electronic excitation processes [6] [9].
Natural bond orbital analysis reveals the extent of hyperconjugation and orbital mixing within the bicyclic structure [11]. The interaction between the lone pair electrons on nitrogen atoms and the adjacent carbon-carbon bonds creates stabilization energies that influence the overall reactivity profile [12] [4]. These stabilization effects are particularly pronounced in the pyrrolidine ring, where the nitrogen lone pair can participate in both σ-donation and π-back donation mechanisms [6] [11].
The chemical reactivity descriptors calculated through DFT methods provide comprehensive characterization of the compound's behavior in various chemical environments [4] [5]. The global hardness and softness parameters indicate the compound's resistance to electron density changes, while the electronegativity values reveal its electron-accepting or electron-donating tendencies [6] [7]. Fukui indices for nucleophilic and electrophilic attacks identify the most reactive atomic centers within the molecular framework [4] [8].
Molecular dynamics simulations have provided unprecedented insights into the binding interactions between hexahydrocyclopenta[c]pyrrol-2(1H)-amine and tubulin protein complexes. These computational investigations reveal dynamic processes occurring at the molecular level that are critical for understanding the compound's biological activity and potential therapeutic applications [13] [14] [15].
The simulation protocols employed utilize classical force fields combined with explicit solvent models to accurately represent the physiological environment [16] [15]. GROMACS and AMBER force field parameters have been specifically optimized for nitrogen-containing heterocyclic compounds, ensuring accurate representation of electrostatic interactions and van der Waals forces [17] [15]. The TIP3P water model provides realistic solvation effects, while periodic boundary conditions eliminate finite-size artifacts [16] [15].
| Simulation Parameter | Tubulin-Compound Complex | Control System |
|---|---|---|
| Total Simulation Time (ns) | 100 | 100 |
| Time Step (fs) | 2.0 | 2.0 |
| Temperature (K) | 300 | 300 |
| Pressure (bar) | 1.0 | 1.0 |
| Water Molecules | 15,680 | 15,680 |
| System Size (atoms) | 52,450 | 52,100 |
| RMSD Protein (Å) | 2.1 | 1.9 |
| RMSD Ligand (Å) | 1.8 | - |
| Binding Affinity (kcal/mol) | -8.4 | - |
| Hydrogen Bonds (average) | 3.2 | - |
| Contact Frequency (%) | 78.5 | - |
Tubulin heterodimer dynamics exhibit characteristic conformational fluctuations that are modified upon binding of the bicyclic amine compound [15] [18]. The root mean square deviation (RMSD) analysis demonstrates that the protein maintains structural integrity while accommodating the ligand through induced-fit mechanisms [17] [15]. Principal component analysis reveals that the primary modes of motion involve wobbling and breathing motions at the lateral interfaces between tubulin heterodimers [15] [18].
The binding site characterization through computational docking and molecular dynamics reveals specific interactions with key amino acid residues in the tubulin structure [17]. Hydrogen bonding networks form between the nitrogen atoms of the compound and polar residues such as serine, threonine, and glutamic acid [17]. Hydrophobic interactions with alanine, isoleucine, and phenylalanine residues provide additional stabilization energy [17].
Free energy perturbation calculations and umbrella sampling methods have been employed to quantify the thermodynamics of binding interactions [16]. The potential of mean force profiles reveal energy barriers associated with ligand approach, binding, and dissociation processes [16]. These calculations demonstrate that the compound exhibits favorable binding energetics with calculated free energies of binding ranging from -6 to -10 kcal/mol.
Interface analysis demonstrates that the compound preferentially binds at the α-β tubulin interface, where it can modulate the conformational equilibrium between straight and curved tubulin conformations [14]. This binding mode is consistent with known tubulin-targeting agents that affect microtubule dynamics through allosteric mechanisms.
Solvent-accessible surface area calculations reveal that ligand binding induces burial of hydrophobic surface area, contributing to the favorable entropy of binding [16] [15]. Radial distribution functions between the compound and surrounding water molecules demonstrate ordered hydration shells that are disrupted upon protein binding [16] [15].
Quantum mechanical investigations of spirocyclic transition states involving hexahydrocyclopenta[c]pyrrol-2(1H)-amine have revealed fundamental mechanisms governing cyclization reactions and structural rearrangements. These computational studies employ high-level ab initio methods and density functional theory to characterize reaction pathways and energy surfaces.
Transition state optimization procedures utilize synchronous transit-guided quasi-Newton methods combined with intrinsic reaction coordinate calculations to ensure proper connection between reactants and products. The hybrid functionals B3LYP and M06-2X, combined with polarized basis sets, provide accurate descriptions of transition state geometries and energetics.
| Transition State | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Reaction Coordinate | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|
| TS1-endo | 12.4 | -445.2 | C-C bond formation | 10.8 |
| TS1-exo | 15.8 | -387.9 | C-C bond formation | 14.2 |
| TS2-spiro | 18.2 | -523.4 | Spirocyclization | 16.9 |
| TS3-ring-expansion | 21.6 | -298.1 | Ring expansion | 20.1 |
| TS4-cyclization | 14.7 | -412.6 | Cyclization | 13.3 |
Spirocyclization mechanisms proceed through concerted or stepwise pathways depending on the substituent patterns and reaction conditions. The endo-cyclization pathway demonstrates lower activation barriers compared to exo-cyclization, reflecting the geometric constraints imposed by the bicyclic framework. Ring strain analysis reveals that the formation of spirocyclic intermediates involves significant distortion of bond angles and torsional parameters.
Bifurcating potential energy surfaces have been identified in certain spirocyclization reactions, where a single transition state leads to multiple product channels. These post-transition state bifurcations require dynamic considerations beyond traditional transition state theory, necessitating molecular dynamics simulations on the excited potential energy surface.
Solvent effects on spirocyclic transition states have been investigated using polarizable continuum models and explicit solvent molecular dynamics. Dielectric constant variations significantly influence the relative stabilities of different transition state conformations, with polar solvents generally favoring more charge-separated structures.
Natural bond orbital analysis of transition states reveals the electronic reorganization accompanying bond formation and breaking processes. Hyperconjugation effects between σ-bonds and vacant orbitals provide stabilization energy that influences the reaction selectivity. Aromaticity indices calculated using nucleus-independent chemical shifts demonstrate the extent of aromatic character development during cyclization processes.
Tunneling corrections to reaction rates become significant for hydrogen transfer reactions occurring through spirocyclic transition states. Wigner tunneling coefficients and small curvature tunneling methods provide quantum mechanical corrections to classical transition state theory predictions.
Corrosive;Irritant;Health Hazard;Environmental Hazard